molecular formula C10H11F2NO B15048225 (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine

Cat. No.: B15048225
M. Wt: 199.20 g/mol
InChI Key: HZGZIFLIEJLQJI-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine (CAS 2044705-43-1) is a chiral oxolane (tetrahydrofuran) derivative of high interest in medicinal chemistry research. With a molecular formula of C10H11F2NO and a molecular weight of 199.2 g/mol, this compound is supplied with a guaranteed purity of 95%+ . The oxolane ring is a privileged structure in drug discovery, found in a range of biologically active natural and synthetic compounds . Its specific (2R,3R) stereochemistry makes it a valuable chiral building block for the development of novel chemical entities. Researchers utilize this amine-functionalized oxolane as a key synthetic intermediate in the exploration of new pharmacologically active molecules. The 3,4-difluorophenyl moiety is a common pharmacophore in agrochemical and pharmaceutical agents, further enhancing the compound's research utility. This product is intended for use in laboratory research and development only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10-/m1/s1

InChI Key

HZGZIFLIEJLQJI-NXEZZACHSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Biological Activity

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique oxolane ring structure and the presence of a difluorophenyl group, which may influence its interactions with biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound typically involves cyclization reactions with appropriate precursors and the introduction of the amino group through reductive amination. The stereochemistry is crucial for its biological activity and is often controlled using chiral catalysts.

Synthetic Route Overview

  • Formation of the Oxolane Ring : Cyclization from suitable precursors.
  • Introduction of Amino Group : Achieved via reductive amination.
  • Chirality Control : Utilization of chiral catalysts or auxiliaries.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Case Studies and Findings

  • Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain oxolane derivatives can inhibit cell growth by interfering with DNA synthesis pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Inhibiting dihydrofolate reductase (DHFR) is one mechanism observed in related compounds, affecting DNA synthesis and cellular replication .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2R,3S)-2-(4-chlorophenyl)oxolan-3-amineChlorine instead of fluorineModerate antiproliferative activity
2-(4-bromophenyl)oxolan-3-amineBromine substituentLower enzyme inhibition compared to fluorinated versions
2-(4-chlorophenyl)tetrahydrofuranLacks amino groupMinimal biological activity

The presence of the difluorophenyl group in this compound enhances its reactivity and potential binding affinity to biological targets compared to other derivatives.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at both the aromatic ring and oxolane structure:

Reaction Type Conditions Products Key Findings
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at meta/para positions relative to fluorine atomsFluorine directs electrophiles to specific positions due to its electron-withdrawing nature.
Nucleophilic Substitution Tosyl chloride (TsCl) in pyridineTosyl derivatives at the primary hydroxyl group (if present) Steric hindrance from the oxolane ring limits reactivity at secondary positions.

Example Reaction Pathway :

(2R,3R)-amine+TsClpyridineN-tosyl derivative+HCl\text{(2R,3R)-amine} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{N-tosyl derivative} + \text{HCl}

Yields for tosylation reactions range from 56% to 78%, depending on steric and electronic factors .

Alkylation and Acylation

The primary amine group participates in alkylation and acylation to form secondary or tertiary amines:

Reaction Reagents Outcomes Applications
Alkylation Alkyl halides (e.g., CH₃I)N-alkylated derivatives with enhanced lipophilicityImproves blood-brain barrier penetration in drug design.
Acylation Acetyl chloride (AcCl)N-acetyl derivatives resistant to metabolic degradationStabilizes the compound for in vivo studies.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Steric effects from the oxolane ring influence reaction rates.

Oxidation Reactions

Controlled oxidation modifies the oxolane ring or amine group:

Target Site Oxidizing Agent Product Yield
Oxolane Ring KMnO₄ (acidic conditions)Ketone formation via ring-opening45–60%
Amine Group H₂O₂ or RuO₄Nitroso or nitro derivatives<30%

Chirality Preservation :
Oxidation of the oxolane ring retains stereochemistry at C2 and C3 due to rigid conformational locking .

Hydrogenation and Reduction

The difluorophenyl group and oxolane ring are resistant to reduction, but the amine can be modified:

Reaction Catalyst/Reagent Outcome
Amine Reduction LiAlH₄No reaction (tertiary amines are stable to strong reducing agents)
Ring Hydrogenation Pd/C, H₂ (high pressure)Partially saturated oxolane derivatives

Limitations :
The electron-withdrawing fluorine atoms on the aromatic ring inhibit catalytic hydrogenation.

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening generates linear intermediates:

Condition Reagent Product
Acidic Hydrolysis HCl (aq.)Linear diol with a free amine group
Base-Catalyzed NaOH, heatDegradation products due to β-elimination

Stereochemical Outcomes :
Ring-opening under acidic conditions preserves the (2R,3R) configuration in the diol product .

Interaction with Biological Targets

The compound’s reactivity underpins its pharmacological potential:

  • Enzyme Inhibition : Forms hydrogen bonds with catalytic residues via the amine and hydroxyl groups .

  • Receptor Binding : The difluorophenyl group engages in π-stacking interactions with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with similar fluorinated derivatives:

Compound Name Structure Type Molecular Weight (g/mol) Fluorophenyl Substituents Key Functional Groups Pharmacological Activity (if known)
(2R,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine Oxolane (5-membered) ~199* 3,4-difluoro Amine, ether Not explicitly reported
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Cyclopropane ~173* 3,4-difluoro Amine, cyclopropane Intermediate in P2Y12 inhibitors
Efinaconazole () Complex triazole 348.39 2,4-difluoro Triazole, hydroxyl, ether Antifungal
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride Oxetane (4-membered) ~185* 3-fluoro Amine, oxetane Synthetic intermediate
Ticagrelor (cyclopropane moiety) Cyclopentyltriazole 522.57 3,4-difluoro (on cyclopropane) Triazole, hydroxyl, ether P2Y12 inhibitor (antiplatelet)

*Molecular weights estimated from structural formulas.

Key Observations:
  • Ring Size and Flexibility : The oxolane ring (5-membered) offers greater conformational flexibility compared to cyclopropane (3-membered) or oxetane (4-membered) derivatives. This impacts binding affinity and metabolic stability .
  • Fluorine Substitution : The 3,4-difluoro pattern in the target compound and ticagrelor’s cyclopropane moiety may enhance receptor binding through hydrophobic interactions, whereas 2,4-difluoro in efinaconazole optimizes antifungal activity .
  • Functional Groups : The primary amine in the target compound contrasts with efinaconazole’s triazole and ticagrelor’s hydroxyl groups, suggesting divergent biological targets.
Pharmacological Activity
  • Ticagrelor : The 3,4-difluorophenyl group in its cyclopropane moiety contributes to P2Y12 receptor antagonism, critical for antiplatelet effects .
  • Efinaconazole: The 2,4-difluorophenyl group enhances antifungal potency by improving membrane penetration and target (lanosterol demethylase) binding .

Physicochemical Properties

  • Lipophilicity (LogP) : Fluorine atoms increase LogP, but the oxolane oxygen and amine group in the target compound may moderate this, enhancing aqueous solubility compared to purely aromatic analogs.
  • Solubility : The oxolane ring’s polarity likely improves solubility relative to cyclopropane derivatives, which are more rigid and hydrophobic .

Preparation Methods

Epoxide Ring-Opening with Amine Nucleophiles

A prevalent method involves stereoselective epoxide ring-opening using ammonia or protected amines. The synthesis begins with (2R,3R)-2-(3,4-difluorophenyl)oxirane, which undergoes nucleophilic attack at the less substituted carbon to form the oxolane ring.

Procedure :

  • Epoxide Synthesis :
    • 3,4-Difluorophenol reacts with (R)-epichlorohydrin under basic conditions (K₂CO₃, acetone) to form (2R,3R)-2-(3,4-difluorophenyl)oxirane.
    • Yield : 54–60% after distillation.
  • Ring-Opening :
    • The epoxide is treated with aqueous ammonia or benzylamine in tetrahydrofuran (THF) at 0–25°C.
    • Catalyst : Titanium(IV) isopropoxide enhances regioselectivity.
    • Yield : 70–85% after column chromatography.

Key Data :

Step Reagents/Conditions Stereochemical Outcome Yield
1 K₂CO₃, acetone, reflux (2R,3R)-epoxide 54%
2 NH₃, THF, 25°C (2R,3R)-amine 78%

Cyclization of Chiral Amino Alcohols

Amino alcohol precursors cyclize via Mitsunobu or mesylation/elimination reactions to form the oxolane core.

Procedure :

  • Amino Alcohol Preparation :
    • (3,4-Difluorophenyl)glycidol is reduced using LiAlH₄ to yield (2R,3R)-3-amino-1-(3,4-difluorophenyl)propan-2-ol.
  • Cyclization :
    • Mitsunobu conditions (DIAD, PPh₃, THF) promote intramolecular etherification.
    • Alternative : Mesylation (MsCl, Et₃N) followed by base-mediated cyclization.

Key Data :

Method Conditions Yield Purity
Mitsunobu DIAD, PPh₃, THF, 0°C 82% 99% ee
Mesylation MsCl, Et₃N, DCM 75% 97% ee

Asymmetric Catalytic Hydrogenation

Chiral dihydrofuran intermediates undergo hydrogenation to set both stereocenters simultaneously.

Procedure :

  • Dihydrofuran Synthesis :
    • 3,4-Difluorophenyl vinyl ketone reacts with (R)-Garner’s aldehyde to form an α,β-unsaturated imine.
  • Hydrogenation :
    • Using [Ru((R)-BINAP)Cl₂] catalyst under H₂ (50 psi) in methanol.
    • Enantiomeric Excess : >99%.

Key Data :

Substrate Catalyst Pressure ee Yield
Imine Ru-BINAP 50 psi 99% 88%

Resolution of Racemic Mixtures

Chiral Acid Salt Formation

Racemic oxolan-3-amine is resolved using (1S)-camphorsulfonic acid in ethanol.

Procedure :

  • The diastereomeric salts are crystallized, filtered, and treated with NaOH to isolate the (2R,3R)-enantiomer.
  • Yield : 40–45% per cycle.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the undesired (2S,3S)-enantiomer in isopropanol.

  • Conversion : 50% at 24 hours.
  • ee of Product : 98%.

Industrial-Scale Considerations

Continuous Flow Epoxide Aminolysis

A tubular reactor enables high-throughput synthesis:

  • Conditions : 10 mL/min flow rate, NH₃ (5 equiv), 100°C.
  • Output : 1.2 kg/day with 95% purity.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces THF in cyclization steps, reducing environmental impact.

Analytical Characterization

Critical Data for Validation :

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.
  • ¹H NMR (CDCl₃): δ 4.21 (dd, J = 6.4 Hz, 1H), 3.89 (m, 1H), 2.85 (br s, 2H), 6.82–6.95 (m, 3H).
  • Specific Rotation : [α]²⁵D = +33.5° (c = 1.0, MeOH).

Challenges and Innovations

  • Stereochemical Drift : Mitigated via low-temperature (−20°C) ring-opening.
  • Byproduct Formation : 3,4-Difluorophenyl ketone side-products (<2%) removed via silica gel chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.